

# A Comparative Analysis of BVD-10 and Endogenous Neuropeptide Y

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Compound of Interest		
Compound Name:	BVD 10	
Cat. No.:	B15621132	Get Quote

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This guide provides a detailed comparative analysis of the synthetic compound BVD-10 and the endogenous neurotransmitter Neuropeptide Y (NPY). This document outlines their respective interactions with the NPY receptor family, functional effects, and the experimental methodologies used for their characterization.

#### Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant neuropeptides in the mammalian brain. It is involved in a wide array of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[1] NPY exerts its effects by activating a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[2] BVD-10 is a synthetic peptide antagonist that has been developed to selectively target the NPY Y1 receptor, offering a tool to investigate the specific roles of this receptor subtype.[3] Understanding the comparative pharmacology of endogenous ligands and synthetic antagonists is crucial for advancing research and developing novel therapeutics targeting the NPY system.

## **Quantitative Data Comparison**

The following tables summarize the binding affinities and functional potencies of endogenous NPY and BVD-10 at various NPY receptor subtypes.



Table 1: Comparative Binding Affinities (Ki in nM)

Compound	Y1 Receptor	Y2 Receptor	Y4 Receptor	Y5 Receptor
Endogenous NPY	~0.3-1.0	~0.5-1.5	~5-15	~0.5-2.0
BVD-10	25.7	1420	2403	7100

Note: Ki values for endogenous NPY are approximate ranges compiled from multiple studies and can vary based on experimental conditions. BVD-10 data is from a specific characterization study.

Table 2: Comparative Functional Data

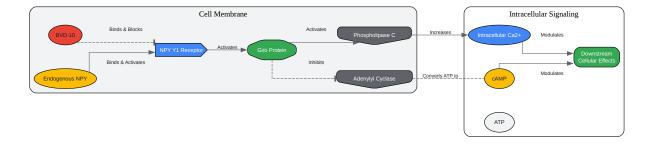
Compound	Assay Type	Receptor Target	Effect	Potency (EC50/IC50)
Endogenous NPY	cAMP Accumulation	Y1	Inhibition	~3.5 nM (EC50) [4]
Endogenous NPY	Intracellular Ca2+ Mobilization	Y1	Stimulation	Sub-nanomolar to nanomolar range
Endogenous NPY	Intracellular Ca2+ Mobilization	Y2	Stimulation	pEC50 of 7.80- 7.86[5]
Endogenous NPY	cAMP Accumulation	Y5	Inhibition	52 pM (IC50)[6]
BVD-10	Not explicitly found	Y1	Antagonism	Not explicitly found

### **Signaling Pathways**

Endogenous NPY activates Y1 receptors, which are coupled to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP



(cAMP) levels.[7] Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), leading to the mobilization of intracellular calcium.[8] BVD-10 acts as a competitive antagonist at the Y1 receptor, blocking the binding of endogenous NPY and thereby preventing these downstream signaling events.



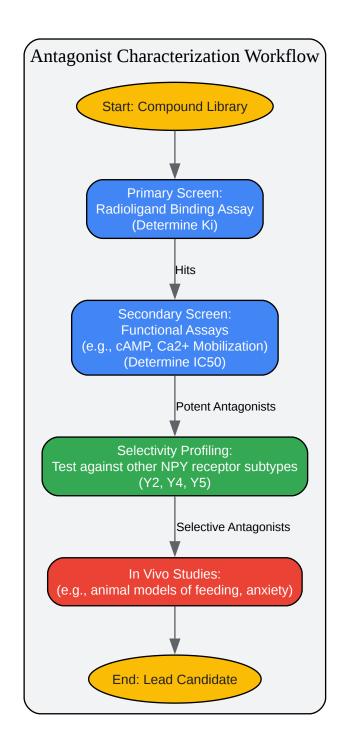
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Caption: NPY Y1 Receptor Signaling and BVD-10 Antagonism.

#### **Experimental Workflows**

The characterization of NPY receptor ligands like BVD-10 typically follows a multi-step process involving initial screening followed by detailed pharmacological evaluation.





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